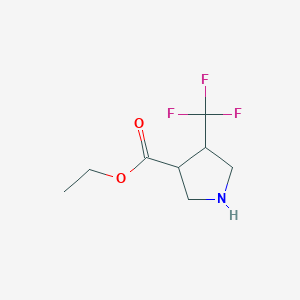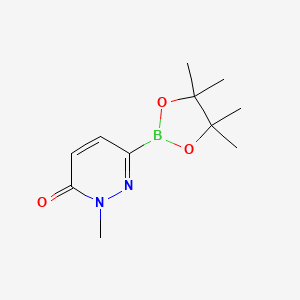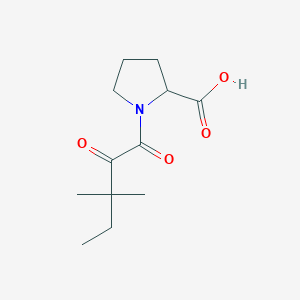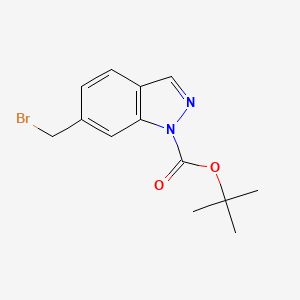
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl ring bonded to a boronic acid group and a cyanoethenyl group, making it a versatile reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Boronic esters, borates
Reduction: Amines
Substitution: Halogenated phenylboronic acids, nitrophenylboronic acids
Applications De Recherche Scientifique
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as biosensors and drug delivery systems. The compound’s boronic acid group interacts with molecular targets, facilitating the formation of stable complexes that can be used for detection or therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyanoethenyl group, making it less versatile in certain applications.
2-(2-Bromoeth-1-en-1-yl)phenylboronic acid: Similar structure but with a bromine atom instead of a cyano group, leading to different reactivity and applications.
2-(2-Hydroxyeth-1-en-1-yl)phenylboronic acid:
Uniqueness
2-(2-Cyanoeth-1-en-1-yl)phenylboronic acid stands out due to its cyanoethenyl group, which imparts unique reactivity and enables its use in a broader range of applications compared to its analogs. This compound’s ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable tool in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H8BNO2 |
|---|---|
Poids moléculaire |
172.98 g/mol |
Nom IUPAC |
[2-(2-cyanoethenyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H |
Clé InChI |
IBOPZLYQFBLSRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C=CC#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)



![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)


![3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione](/img/structure/B12512569.png)
![Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate](/img/structure/B12512573.png)

